(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone
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Description
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C13H13ClN4O2 and its molecular weight is 292.72. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of this compound are likely to be biological molecules that interact with the 1,2,3-triazole ring. This ring is a structural fragment that makes compounds attractive for screening for biological activity, as it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The compound’s interaction with its targets involves the formation of hydrogen bonds between the 1,2,3-triazole ring and the target molecule. This interaction can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Compounds with a 1,2,3-triazole ring have been used to synthesize compounds active against various pathogens and conditions, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The presence of the 1,2,3-triazole ring, which is resistant to metabolic degradation, suggests that the compound may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are likely to depend on the specific targets it interacts with. Given the broad range of biological activities associated with compounds containing a 1,2,3-triazole ring, the effects could potentially include antimicrobial, antiviral, and anticancer activities, among others .
Biochemical Analysis
Biochemical Properties
The (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone compound, due to its triazole ring, can form hydrogen bonds, which is important for binding with biological targets . It is resistant to metabolic degradation, making it a stable compound in biochemical reactions
Cellular Effects
Given the known properties of triazole compounds, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c1-20-12-3-2-9(14)6-11(12)13(19)17-7-10(8-17)18-5-4-15-16-18/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBCINGKCPRMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.